![molecular formula C23H25ClFNO6 B2865617 Diethyl 2-(acetylamino)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzyl}malonate CAS No. 439108-33-5](/img/structure/B2865617.png)
Diethyl 2-(acetylamino)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzyl}malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl malonate is a diethyl ester of malonic acid that is commonly used in organic synthesis. It is a colorless liquid with a characteristic apple-like odor . The compound you mentioned seems to be a derivative of diethyl malonate, with additional acetylamino and benzyl groups attached.
Synthesis Analysis
The synthesis of such compounds typically involves the alkylation of diethyl malonate at the carbon alpha to both carbonyl groups, followed by conversion to a substituted acetic acid . The specific synthesis route for your compound would likely involve additional steps to introduce the acetylamino and benzyl groups.Chemical Reactions Analysis
Diethyl malonate can undergo a variety of chemical reactions, including ester hydrolysis, transesterification, and the malonic ester synthesis . Your compound would likely exhibit similar reactivity, with the additional groups potentially influencing the reaction outcomes.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Diethyl malonate is a colorless liquid that is slightly soluble in water and readily soluble in most organic solvents . It has a boiling point of around 199°C . Your compound would likely have different properties due to the additional functional groups.Applications De Recherche Scientifique
Alkaline Hydrolysis and Antioxidation Properties
Alkaline hydrolysis of related compounds, such as diethyl N-acetylamino(3,5-di-tert-butyl-4-hydroxybenzyl)malonate, demonstrates the process's dependency on temperature and reactants ratio, leading to decarboxylation. The study proposes using the energies of homolysis of the O-H bond of phenolic hydroxyl for predicting antioxidation activity, providing insight into the structure-activity relationship of similar compounds (Volod’kin, Lomakin, Zaikov, & Evteeva, 2009).
Synthetic and Biotransformation Studies
Research into diethyl α-acetamido, α-alkylmalonates, including compounds with structural similarities to diethyl 2-(acetylamino)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzyl}malonate, highlights the synthetic routes and potential for biotransformation studies. These compounds' synthesis provides a foundation for exploring their applications in medicinal chemistry and drug development (Singh et al., 2000).
Exciplex Formation in Polymer Matrices
The study of diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate focuses on its ability to form exciplexes in fluid media and polymer matrices. This research is crucial for understanding the compound's photophysical properties, which can be applied in materials science and sensor development (Yuan, Guo, Zhen, Tazuke, & Párkányi, 1989).
Crystal and Molecular Structure Analysis
Synthesis of diethyl 2-(4-methylbenzylidene)malonate by Knoevenagel condensation and its characterization through NMR, mass spectroscopy, and X-ray diffraction studies provide valuable data on the molecular structure and potential chemical interactions of related compounds (Achutha et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
diethyl 2-acetamido-2-[[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClFNO6/c1-4-30-21(28)23(26-15(3)27,22(29)31-5-2)13-16-9-11-17(12-10-16)32-14-18-19(24)7-6-8-20(18)25/h6-12H,4-5,13-14H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYIQTRFLJCMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)F)(C(=O)OCC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(acetylamino)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzyl}malonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2865535.png)
![3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2865536.png)
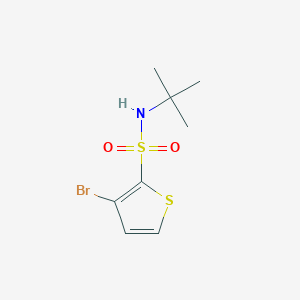
![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B2865540.png)
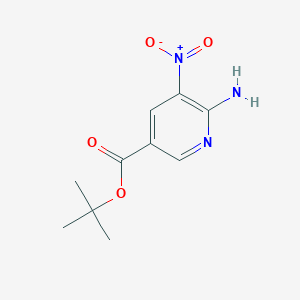
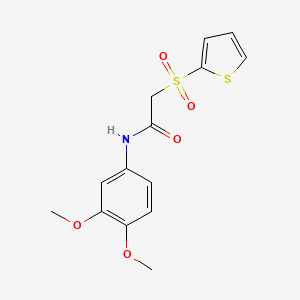
![N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]but-2-ynamide](/img/structure/B2865548.png)
![(2E)-3-(dimethylamino)-1-(2,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2865550.png)
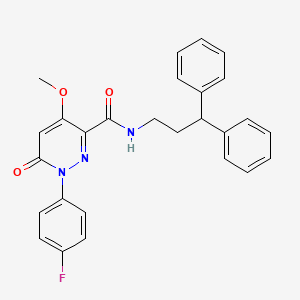
![N-[(1-phenylcyclopropyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2865552.png)
![2-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B2865554.png)
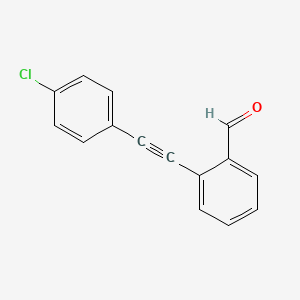
![{8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanamine](/img/structure/B2865556.png)
![(2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B2865557.png)